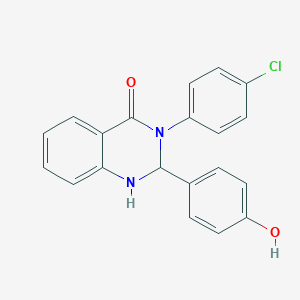
3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and the inhibition of PARP has been shown to have potential therapeutic applications in cancer treatment.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone involves the inhibition of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone activity. 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is an enzyme that plays a crucial role in DNA repair, and the inhibition of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone leads to the accumulation of DNA damage and ultimately cell death. In addition, 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors have been shown to induce synthetic lethality in tumors with defects in DNA repair pathways, such as BRCA1/2-mutated breast and ovarian cancers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone are mainly related to its inhibition of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone activity. 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors have been shown to induce DNA damage, cell cycle arrest, and apoptosis in cancer cells. In addition, 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors have been shown to enhance the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation therapy.
实验室实验的优点和局限性
The advantages of using 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments include its potent and selective inhibition of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone activity, its ability to induce DNA damage and cell death in cancer cells, and its potential to enhance the cytotoxicity of DNA-damaging agents. The limitations of using 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosing and administration.
未来方向
There are several future directions for the research and development of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. These include:
1. Identification of biomarkers for patient selection and monitoring of treatment response.
2. Development of combination therapies with other DNA-damaging agents, such as chemotherapy and radiation therapy.
3. Investigation of the potential use of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors in other cancer types, such as prostate and pancreatic cancers.
4. Development of novel 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors with improved pharmacokinetic and pharmacodynamic properties.
5. Investigation of the potential use of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a potent and selective inhibitor of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone activity with potential therapeutic applications in cancer treatment. Its mechanism of action involves the induction of DNA damage and cell death in cancer cells, and its advantages and limitations for lab experiments have been discussed. There are several future directions for the research and development of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone, and further studies are needed to determine its optimal clinical use.
合成方法
The synthesis of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 4-chloroaniline with 4-hydroxybenzaldehyde in the presence of acetic acid and ammonium acetate. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization.
科学研究应用
3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment. 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors have been shown to have significant activity in tumors with defects in DNA repair pathways, such as BRCA1/2-mutated breast and ovarian cancers. In addition, 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors have been shown to enhance the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2/c21-14-7-9-15(10-8-14)23-19(13-5-11-16(24)12-6-13)22-18-4-2-1-3-17(18)20(23)25/h1-12,19,22,24H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBABKDLBZYHJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-(4-hydroxyphenyl)-1,2-dihydroquinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4989789.png)
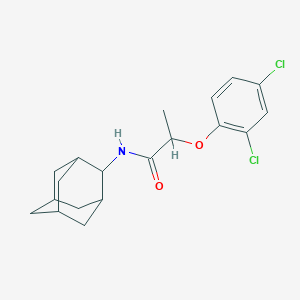
![1-(5-bromo-2-thienyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4989814.png)
![(3S*,4S*)-3-hydroxy-N-(2-methylphenyl)-4-[methyl(2-pyrazinylmethyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B4989820.png)
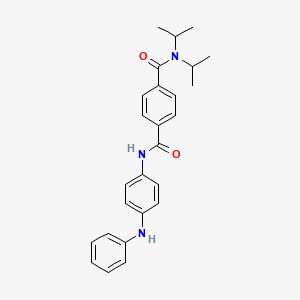
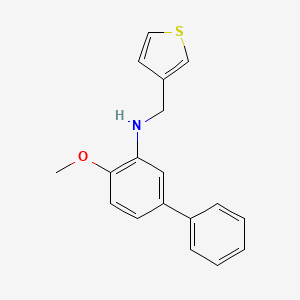
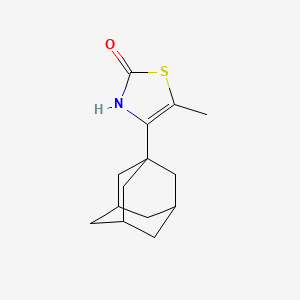
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylcyclopropanecarboxamide](/img/structure/B4989849.png)

![6-ethyl-N-(2-furylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B4989858.png)

![1-[6-(2,6-diisopropylphenoxy)hexyl]piperidine](/img/structure/B4989872.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)acrylamide](/img/structure/B4989875.png)
![bicyclo[3.3.1]nonane-2,6-diyl diacetate](/img/structure/B4989878.png)